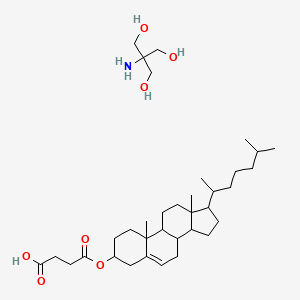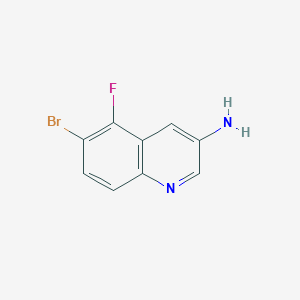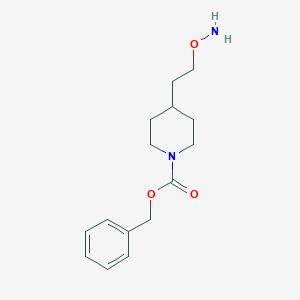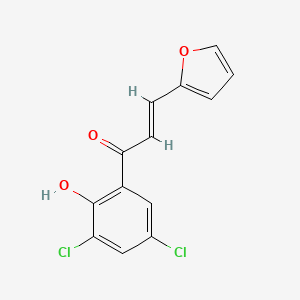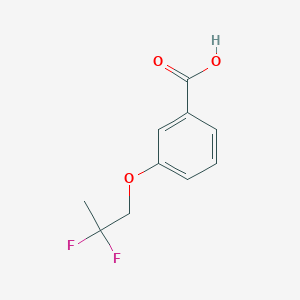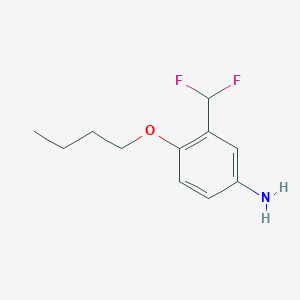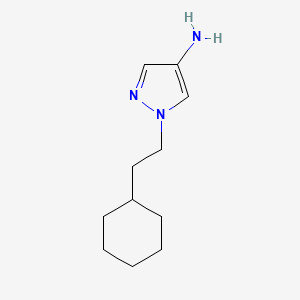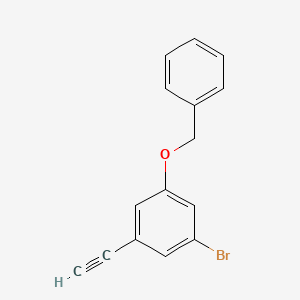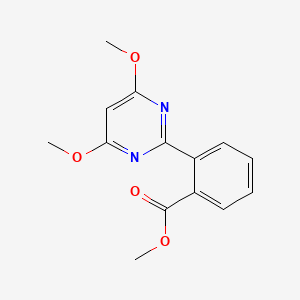
Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester is an organic compound with the molecular formula C13H12N2O4. It is a derivative of benzoic acid and pyrimidine, characterized by the presence of methoxy groups on the pyrimidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester typically involves the esterification of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves the following steps:
Activation of the carboxylic acid group: The carboxylic acid group of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is activated using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Esterification: The activated carboxylic acid reacts with methanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester involves its interaction with specific molecular targets. The methoxy groups and pyrimidine ring play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid: The parent compound without the methyl ester group.
Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yl)benzoate: A similar compound with additional pyrimidine rings.
Uniqueness
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy-substituted pyrimidine ring and benzoic acid ester moiety make it a versatile compound for various applications.
Propiedades
Número CAS |
633321-18-3 |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C14H14N2O4/c1-18-11-8-12(19-2)16-13(15-11)9-6-4-5-7-10(9)14(17)20-3/h4-8H,1-3H3 |
Clave InChI |
YUQMITIXPDRLPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)C2=CC=CC=C2C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


